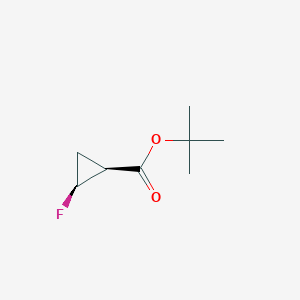
4-Fluoroaniline
Overview
Description
4-Fluoroaniline is an organofluorine compound with the formula FC6H4NH2. It is a colorless liquid and one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications . It is a light-colored oily liquid, insoluble in water, and denser than water .
Synthesis Analysis
4-Fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields . A high-performance liquid chromatography–mass spectrometry method was developed and validated to determine 4-fluoroaniline concentration in ezetimibe .Molecular Structure Analysis
The molecular formula of 4-Fluoroaniline is C6H6FN . The molar mass is 111.119 g·mol −1 .Chemical Reactions Analysis
4-Fluoroaniline is used as a precursor to various potential and real applications . For example, it is a precursor to the fungicide fluoroimide . It has also been evaluated for the production of ligands for homogeneous catalysis .Physical And Chemical Properties Analysis
4-Fluoroaniline is a colorless liquid . It has a density of 1.1725 g/cm 3 . Its melting point is −1.9 °C (28.6 °F; 271.2 K) and boiling point is 188 °C (370 °F; 461 K) .Scientific Research Applications
Analytical Reagent in Enzymic Detection of Glucose
4-Fluoroaniline is used as an analytical reagent in the enzymic detection of glucose. This application is crucial in medical diagnostics and research, where accurate measurement of glucose levels is essential for managing diabetes and other conditions .
Intermediate in Pharmaceuticals
This compound serves as an intermediate in the manufacture of various pharmaceuticals. Its role is pivotal in the synthesis of complex drugs, contributing to advancements in medical treatments .
Plant Growth Regulators
4-Fluoroaniline is utilized in creating plant growth regulators, which are substances that influence the growth processes of plants, such as flowering, fruiting, and root development .
Production of Flumazenil
It is employed as an intermediate for the production of Flumazenil, a medication used to reverse the effects of benzodiazepines in cases of overdose or during surgery .
Biodegradability Studies
The compound is used in studies investigating the biodegradability of fluorinated compounds under aerobic conditions. This research is significant for environmental science, as it helps understand how these compounds break down in nature .
Synthesis of Luminescent Compounds
4-Fluoroaniline may be used for synthesizing luminescent compounds, which have applications in creating new types of lighting and display technologies .
Safety and Hazards
4-Fluoroaniline is considered hazardous. It may cause irritation to skin, eyes, and mucous membranes. It may be toxic by ingestion . It is classified as a combustible liquid and has acute oral toxicity . It causes severe skin burns and eye damage . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure .
Future Directions
4-Fluoroaniline is used as a precursor to various potential and real applications . It is a common building block in medicinal chemistry and related fields . It has been evaluated for the production of ligands for homogeneous catalysis . Therefore, it is expected to have continued relevance in these areas.
Mechanism of Action
Target of Action
4-Fluoroaniline is an organofluorine compound that is used as a precursor to various potential and real applications . It is a common building block in medicinal chemistry and related fields . For example, it is a precursor to the fungicide fluoroimide or the fentanyl analogue parafluorofentanyl . .
Mode of Action
It is known that 4-fluoroaniline can be prepared by the hydrogenation of 4-nitrofluorobenzene . This suggests that it may interact with its targets through a reduction mechanism.
Result of Action
It is known that 4-fluoroaniline is used as a precursor in the synthesis of various compounds, suggesting that its action results in the formation of these compounds .
Action Environment
It is known that 4-fluoroaniline is a colorless liquid with a density of 11725 g/cm^3 at 25 °C . This suggests that its physical properties, and therefore its action, efficacy, and stability, may be influenced by temperature and other environmental factors.
properties
IUPAC Name |
4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRZCOLNOCZKSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022027 | |
| Record name | 4-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-fluoroaniline is a light-colored oily liquid. Mixture of three isomers. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Pale yellow liquid; [HSDB] Light gold colored liquid; [MSDSonline] | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
358.7 °F at 760 mmHg (USCG, 1999), 188 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
165 °F (USCG, 1999), 74 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 33 g/L at 20 °C, Soluble in ethanol and ether; slightly soluble in chloroform | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1725 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1725 at 20 °C/4 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.0 [mmHg], 0.75 mm Hg (1 hectoPa) at 20 °C | |
| Record name | 4-Fluoroaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3299 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
4-Fluoroaniline | |
Color/Form |
Liquid, Pale yellow liquid | |
CAS RN |
371-40-4; 87686-42-8, 371-40-4 | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Fluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=371-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000371404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-FLUOROANILINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9022027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.123 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-FLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60HI1G076Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
30.6 °F (USCG, 1999), -1.9 °C | |
| Record name | 4-FLUOROANILINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3503 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-FLUOROANILINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2691 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-Fluoroaniline?
A1: 4-Fluoroaniline has the molecular formula C6H6FN and a molecular weight of 111.12 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize 4-Fluoroaniline?
A2: Researchers frequently employ FTIR, FT-Raman, and SERS for vibrational analysis of 4-Fluoroaniline. [] These techniques provide insights into the molecule's structure and bonding. NMR spectroscopy, particularly 19F-NMR, is also invaluable for identifying and quantifying 4-Fluoroaniline and its metabolites in biological samples. [, , , ]
Q3: How does the fluorine atom influence the properties of 4-Fluoroaniline?
A3: The introduction of fluorine at the para position significantly impacts the electronic distribution and reactivity of the aniline molecule. Studies using EPR and zero field ODMR techniques revealed that the fluorine atom contributes to the distortion of the molecule into an antiquinoid form in its excited triplet state. [] This distortion influences its photophysical and photochemical properties.
Q4: What are common starting materials for the synthesis of 4-Fluoroaniline?
A4: 4-Fluoroaniline can be synthesized from various starting materials, including fluorobenzene [] and p-chloronitrobenzene. [] Another approach involves the catalytic hydrogenation of 3-chloro-4-fluoronitrobenzene, employing catalysts like Pd-Fe/TiO2 for enhanced efficiency. []
Q5: Can you describe an efficient method for oxidizing 4-Fluoroaniline to 4-Fluoroazobenzene?
A5: An improved method utilizes K3Fe(CN)6/KOH with 2,4,6-tri-tert-butylphenol as a catalyst for the oxidation of 4-Fluoroaniline to 4-Fluoroazobenzene. [] This method offers a rapid and efficient route for 4-Fluoroazobenzene synthesis.
Q6: What is the significance of borazine formation from 4-Fluoroaniline and how is it studied?
A6: The reaction of 4-Fluoroaniline with boron trichloride leads to the formation of B,B′,B′′-trichloro-N,N′,N′′-tri(p-fluorophenyl)borazine, a precursor for hybrid graphene-boron nitride nanostructures used in chemical vapor deposition. The mechanism of this reaction, involving the formation of reactive intermediates like anilinodichloroborane, has been extensively studied using NMR spectroscopy, X-ray crystallography, and computational methods. []
Q7: Can you describe the use of 4-Fluoroaniline in perovskite solar cells?
A8: 4-Fluoroaniline serves as an effective nondestructive passivating agent in perovskite solar cell fabrication. [] Its conjugated amine and para-fluoro substituent contribute to its nondestructive nature. [] When applied through a hot vapor assisted colloidal process, it forms a protective layer, enhancing stability and optoelectronic properties, ultimately improving the solar cell's performance. []
Q8: How is 4-Fluoroaniline metabolized in rats?
A9: In rats, 4-Fluoroaniline undergoes both ortho- and para-hydroxylation. [] Ortho-hydroxylation leads to the formation of 2-amino-5-fluorophenylsulphate as the major metabolite. [] Para-hydroxylation results in defluorination, producing 4-acetamidophenol (paracetamol) and its conjugates. []
Q9: What are the metabolic differences between 4-Fluoroaniline and 4-Fluoroacetanilide in rats?
A10: While both compounds share similar metabolic pathways, 4-Fluoroacetanilide primarily undergoes N-deacetylation to 4-Fluoroaniline before further metabolism. [] This highlights the role of N-acetylation in influencing the metabolic fate of aniline derivatives.
Q10: How is 4-Fluoroaniline metabolized in earthworms?
A11: Earthworms primarily metabolize 4-Fluoroaniline through conjugation reactions, forming N-β-glucoside and γ-glutamyl conjugates as the major metabolites. [] This metabolism appears to be independent of gut microflora, highlighting the earthworm's inherent detoxification mechanisms. []
Q11: What analytical techniques are used to determine 4-Fluoroaniline exposure in biological monitoring?
A12: Biological monitoring of 4-Fluoroaniline exposure primarily involves the determination of its urinary metabolite, 2-amino-4-chloro-5-fluorophenol sulfate (CFA-S). [] This method provides insights into recent exposure levels. For longer-term monitoring, the analysis of 4-Fluoroaniline adducts bound to hemoglobin (Hb) is more reliable. []
Q12: What are the advantages and limitations of using urinary CFA-S versus Hb adducts for biological monitoring of 4-Fluoroaniline exposure?
A13: Urinary CFA-S measurement is a sensitive method for detecting recent exposure but has limitations in assessing intermittent exposures due to its rapid elimination from the body. [] Hb adduct analysis, on the other hand, provides a more reliable assessment of cumulative exposure over a longer timeframe due to the stability of Hb adducts. []
Q13: How is HPLC-MS/MS employed in the analysis of 4-Fluoroaniline?
A14: HPLC-MS/MS is a powerful technique for quantifying 4-Fluoroaniline and its related genotoxic impurities in pharmaceutical substances like Gefitinib. [, ] This method allows for sensitive and selective detection of these impurities at trace levels, ensuring drug safety and quality control.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)




![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)
![1-(2-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128516.png)


